Incensole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Incensole can be synthetically prepared from cembrene, a terpenoid, and cembrenol (serratol), its biological precursor . The synthesis involves several steps, including cyclization and oxidation reactions, under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Boswellia resin followed by purification processes such as column chromatography . The resin is collected, and the this compound is isolated using solvents and chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Incensole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
This compound Oxide: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Scientific Research Applications
Incensole has a wide range of scientific research applications:
Chemistry: Used as a biomarker for identifying Boswellia species and studying the composition of ancient resins.
Biology: Investigated for its role in plant metabolism and interactions with insects.
Medicine: Known for its anti-inflammatory, neuroprotective, and anti-cancer properties.
Industry: Used in the production of fragrances and as a component in traditional medicines.
Mechanism of Action
Incensole exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Inhibits nuclear factor-kappa B (NF-κB) activation, reducing the production of pro-inflammatory cytokines.
Neuroprotective Effects: Activates transient receptor potential vanilloid 3 (TRPV3) channels, providing neuroprotection and reducing neuroinflammation.
Anti-cancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparison with Similar Compounds
Boswellic Acids: Another group of compounds found in Boswellia resin with anti-inflammatory and anti-cancer properties.
Cembrenoids: A class of diterpenoids similar to incensole, known for their bioactive properties.
Uniqueness of this compound: this compound is unique due to its dual role as both a biomarker for Boswellia species and a bioactive compound with significant medicinal properties . Its ability to modulate TRPV3 channels and inhibit NF-κB activation sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |
InChI Key |
SSBZLMMXFQMHDP-WPNGSOMFSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Origin of Product |
United States |
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